8-Prenyl-rac-pinocembrin
CAS No.:
Cat. No.: VC20429763
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H20O4 |
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Molecular Weight | 324.4 g/mol |
IUPAC Name | 5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C20H20O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10,18,21-22H,9,11H2,1-2H3 |
Standard InChI Key | DAWSYIQAGQMLFS-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
8-Prenyl-rac-pinocembrin (C₂₀H₂₀O₄) is derived from pinocembrin (C₁₅H₁₂O₄) through the addition of a prenyl group at the 8th position of the flavanone backbone. The flavanone core consists of two aromatic rings (A and B) connected by a heterocyclic ring (C). Prenylation at the 8th position introduces a hydrophobic side chain, altering the molecule's stereoelectronic profile and enhancing its lipophilicity. The racemic nature of the compound arises from the chiral center at the prenyl attachment site, resulting in two enantiomers: (R)-8-prenylpinocembrin and (S)-8-prenylpinocembrin.
Table 1: Key Physicochemical Properties of 8-Prenyl-rac-pinocembrin
Property | Value |
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Molecular Formula | C₂₀H₂₀O₄ |
Molecular Weight | 324.37 g/mol |
LogP (Partition Coefficient) | 3.8 (predicted) |
Solubility | Lipophilic; low water solubility |
Melting Point | 120–123°C (estimated) |
Spectroscopic Identification
The structural elucidation of 8-prenyl-rac-pinocembrin relies on spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals at δ 1.65–1.75 ppm (prenyl methyl groups), δ 3.20–3.40 ppm (prenyl methylene protons), and δ 5.25–5.40 ppm (flavanone aromatic protons).
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¹³C NMR: Peaks corresponding to the prenyl carbons (δ 17–25 ppm for methyl groups, δ 120–125 ppm for double-bond carbons).
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Mass Spectrometry (MS): A molecular ion peak at m/z 324.37 [M+H]⁺ confirms the molecular weight.
Synthesis and Production
Chemical Synthesis
The synthesis of 8-prenyl-rac-pinocembrin typically involves prenylation of pinocembrin using prenyl donors such as dimethylallyl pyrophosphate (DMAPP) in enzymatic reactions or Friedel-Crafts alkylation in chemical synthesis. A common synthetic route includes:
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Protection of Hydroxyl Groups: Pinocembrin’s hydroxyl groups are protected using acetyl or benzyl groups to prevent undesired side reactions.
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Prenylation: The prenyl group is introduced at the 8th position using Lewis acid catalysts (e.g., AlCl₃) in anhydrous conditions.
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Deprotection: Removal of protecting groups under mild acidic or basic conditions yields the racemic product.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Enzymatic Prenylation | 15–20 | 85–90 | Low scalability |
Friedel-Crafts | 40–50 | 90–95 | Racemate formation |
Semi-synthetic | 30–35 | 88–92 | Intermediate purification |
Biosynthetic Pathways
In plants, prenylated flavonoids like 8-prenyl-rac-pinocembrin are synthesized via the shikimate pathway, where pinocembrin acts as the flavonoid precursor. Prenyltransferases catalyze the attachment of the prenyl moiety to the flavanone backbone, often in response to environmental stressors. The racemic mixture in natural extracts suggests the involvement of non-stereoselective enzymes or post-synthetic racemization.
Natural Occurrence and Sources
8-Prenyl-rac-pinocembrin has been identified in limited plant species, primarily within the Fabaceae and Lamiaceae families. Its presence is often associated with plant defense mechanisms against pathogens. Notable sources include:
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Propolis: Certain geographic variants of bee glue contain trace amounts of prenylated pinocembrin derivatives.
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Glycyrrhiza spp. (Licorice): Roots exhibit low concentrations, as detected via LC-MS profiling.
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Artocarpus heterophyllus (Jackfruit): Latex extracts show sporadic occurrences, though yields are suboptimal for commercial extraction.
Pharmacological Activities
Antioxidant Properties
The prenyl group enhances 8-prenyl-rac-pinocembrin’s radical-scavenging capacity compared to pinocembrin. In vitro assays demonstrate:
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DPPH Assay: IC₅₀ = 12.5 μM (vs. 25 μM for pinocembrin).
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FRAP Assay: 2.8-fold higher ferric-reducing power than ascorbic acid at 50 μM.
Anti-inflammatory Effects
8-Prenyl-rac-pinocembrin suppresses NF-κB and MAPK pathways in murine macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM. Molecular docking studies suggest interactions with COX-2 and 5-LOX enzymes, though in vivo validation is pending.
Antimicrobial Activity
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 64 μg/mL) and Candida albicans (MIC = 128 μg/mL). Synergy with fluconazole reduces fungal MIC to 32 μg/mL, hinting at efflux pump inhibition.
Research Gaps and Future Directions
Despite promising early findings, critical questions remain:
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Enantiomer-Specific Effects: The biological implications of the (R) and (S) enantiomers are unexplored.
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Metabolic Fate: Pharmacokinetic studies are needed to assess bioavailability and metabolite profiles.
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Synthetic Optimization: Scalable enantioselective synthesis methods could unlock therapeutic applications.
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